VE-822

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Colorectal Cancer Treatment

Scientific Field: Oncology - Colorectal Cancer

Summary of Application: VE-822 is used to reverse 5-fluorouracil (5-FU) resistance in colorectal cancer cells by targeting the DNA damage response pathway .

Methods of Application: The colorectal cancer cell line (Caco-2) and 5-FU resistance Caco-2 (Caco-2/5-FU) cells were treated with 5-FU and VE-822, alone and in combination .

Results: VE-822 decreased the IC50 value of 5-FU on resistant cells. The combination of 5-FU and VE-822 increased apoptosis in Caco-2/5-FU cells by downregulating CHK1 and ATR and upregulating γ-H2AX and 8-oxo-dG .

Application in Pancreatic Cancer Treatment

Scientific Field: Oncology - Pancreatic Cancer

Summary of Application: VE-822 is used to increase the sensitivity of pancreatic cancer cells to radiation or chemotherapy .

Methods of Application: VE-822 was tested for in vitro and in vivo radiosensitization. Sensitivity to radiation (XRT) and gemcitabine was measured with clonogenic assays in vitro and tumor growth delay in vivo .

Results: VE-822 markedly prolonged growth delay of pancreatic cancer xenografts after XRT and gemcitabine-based chemoradiation without augmenting normal cell or tissue toxicity .

Application in Head and Neck Cancer Treatment

Scientific Field: Oncology - Head and Neck Cancer

Summary of Application: VE-822 is used to improve the effects of cisplatin chemotherapy in head and neck cancer treatment .

Methods of Application: Not specified .

Results: VE-822 inhibited cell proliferation, colony formation, and migration abilities and improved the cisplatin chemotherapeutic effects in subcutaneous xenograft models of nude mice by inhibiting the p-ATR expression and blocking DNA damage repair pathway .

Application in Small Cell Lung Cancer Treatment

Scientific Field: Oncology - Small Cell Lung Cancer

Summary of Application: Berzosertib is used in combination with the chemotherapy topotecan, resulting in an objective response rate (ORR) of 36% among patients with relapsed small cell lung cancer (SCLC), including durable responses among a majority of responding patients with platinum-resistant disease .

Methods of Application: Berzosertib was tested in a Phase II proof-of-concept study conducted by the US National Cancer Institute (NCI) in combination with the chemotherapy topotecan .

Results: The study met its primary objective with 36% confirmed ORR, and showed durable responses .

VE-822, also known as Berzosertib, is a selective inhibitor of the ataxia telangiectasia and Rad3-related protein kinase, commonly referred to as ATR. This compound is a close analog of VE-821, featuring enhanced potency against ATR with an inhibitory concentration (IC50) value of approximately 0.019 micromolar . VE-822 plays a critical role in targeting DNA damage response pathways, particularly in cancer cells, by inhibiting ATR signaling that is crucial for cell cycle regulation and DNA repair mechanisms.

VE-822 functions primarily by inhibiting the phosphorylation of checkpoint kinase 1 (Chk1), a downstream target of ATR. This inhibition disrupts the cell cycle checkpoints that are activated in response to DNA damage, particularly during the G2/M transition. The chemical structure of VE-822 allows it to effectively bind to the active site of ATR, preventing its activation and subsequent signaling cascades that facilitate DNA repair .

The compound's interactions can be summarized as follows:

- Inhibition of ATR signaling: Reduces Chk1 phosphorylation levels.

- Impact on cell cycle: Promotes progression through the cell cycle despite unresolved DNA damage.

- Induction of apoptosis: Increases the rate of programmed cell death in cancer cells exposed to DNA-damaging agents .

VE-822 has demonstrated significant biological activity in various cancer models. It sensitizes tumor cells to radiation and chemotherapeutic agents by impairing their ability to repair DNA damage. For instance, studies have shown that VE-822 enhances the effects of gemcitabine and radiation therapy in pancreatic ductal adenocarcinoma models by increasing residual DNA damage markers such as γH2AX and 53BP1 .

In addition, VE-822 has been effective in reversing drug resistance in chondrosarcoma cells when combined with cisplatin, indicating its potential utility in overcoming therapeutic challenges associated with certain cancers .

- Formation of the core structure: Utilizing coupling reactions to form the pyrazinamine scaffold.

- Functionalization: Introducing isopropylsulfonyl and methylamino groups through nucleophilic substitution reactions.

- Purification: Employing chromatographic techniques to isolate and purify the final product .

The synthesis process requires careful control of reaction conditions to ensure high yield and purity.

VE-822 has several promising applications in oncology:

- Cancer treatment: As an ATR inhibitor, it is primarily investigated for its ability to enhance the efficacy of radiation therapy and chemotherapeutics.

- Research tool: Used in studies examining DNA damage response mechanisms and cell cycle regulation.

- Potential combination therapies: Its ability to sensitize tumors suggests potential for use in combination with other agents to improve treatment outcomes .

Studies have focused on VE-822's interactions with various chemotherapeutic agents:

- Cisplatin: VE-822 enhances cisplatin-induced apoptosis by reversing DNA damage response mechanisms, making it a valuable candidate for combination therapies .

- Radiation therapy: The compound has been shown to significantly increase tumor sensitivity to radiation without exacerbating damage to normal tissues .

These interactions highlight VE-822's role in modifying cellular responses to treatment modalities.

Several compounds share structural or functional similarities with VE-822, particularly within the class of ATR inhibitors. Here are some notable examples:

| Compound Name | Chemical Structure | Potency (IC50) | Unique Features |

|---|---|---|---|

| VE-821 | Similar structure | ~0.1 μM | Less potent than VE-822 but serves as a precursor compound. |

| AZD6738 | Different scaffold | ~0.01 μM | Selective for both ATR and ATM kinases; exhibits broader activity. |

| CCT245737 | Different scaffold | ~0.03 μM | Selective for ATR; shows potential in combination with chemotherapy. |

VE-822 stands out due to its high selectivity for ATR over other kinases like ATM and Chk2, making it particularly useful for targeting specific pathways involved in cancer cell survival under stress conditions .

Molecular Formula and Weight

VE-822 possesses the molecular formula C24H25N5O3S, representing a molecular composition that includes twenty-four carbon atoms, twenty-five hydrogen atoms, five nitrogen atoms, three oxygen atoms, and one sulfur atom [4] [9] [10]. The compound exhibits a molecular weight of 463.55 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple independent sources [4] [11] [13]. This molecular weight places VE-822 within the medium-sized organic molecule category, which is typical for pharmaceutical compounds with drug-like properties [2] [10].

Table 1: Molecular Composition of VE-822

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 24 | 12.011 | 288.264 |

| Hydrogen (H) | 25 | 1.008 | 25.200 |

| Nitrogen (N) | 5 | 14.007 | 70.035 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

| Total | 58 | - | 463.561 |

Structural Characteristics and Functional Groups

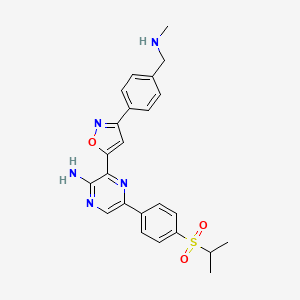

The structural architecture of VE-822 is characterized by a complex heterocyclic framework incorporating multiple aromatic ring systems [9] [10] [26]. The core structure features a pyrazine ring system, which serves as the central scaffold, connected to both an isoxazole moiety and a sulfonyl-substituted phenyl group [5] [9]. The complete International Union of Pure and Applied Chemistry name for this compound is 3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine [5] [9] [10].

The key functional groups present in VE-822 include a primary amine group attached to the pyrazine ring, a secondary methylamine substituent on the benzyl position, and an isopropylsulfonyl group attached to the terminal phenyl ring [9] [10]. The isoxazole ring system contributes to the overall planarity and electronic distribution of the molecule [26]. The presence of multiple nitrogen-containing heterocycles and the sulfonyl functional group significantly influences the compound's physicochemical properties and biological activity [22] [25].

Table 2: Functional Groups in VE-822

| Functional Group | Location | Structural Role |

|---|---|---|

| Pyrazin-2-amine | Core scaffold | Central heterocyclic framework |

| Isoxazole | Side chain | Aromatic heterocycle |

| Methylaminomethyl | Benzyl position | Secondary amine substituent |

| Isopropylsulfonyl | Terminal phenyl | Electron-withdrawing group |

| Phenyl rings | Multiple positions | Aromatic stabilization |

Physical Properties and Appearance

VE-822 presents as a crystalline solid under standard atmospheric conditions, exhibiting a characteristic white to yellow coloration [14] [29]. The compound demonstrates typical solid-state properties consistent with its molecular structure and intermolecular interactions [17] [29]. Physical characterization studies have indicated that VE-822 maintains structural integrity across a range of environmental conditions, though specific melting point and boiling point data remain proprietary or undetermined in available literature [14] [17].

The crystalline nature of VE-822 has been confirmed through various analytical techniques, with the compound typically supplied as a powder to crystalline powder depending on the preparation method and storage conditions [29]. The physical appearance can vary slightly between batches, ranging from white to pale yellow, which is attributed to minor variations in crystal structure or the presence of trace impurities [29].

Table 3: Physical Characteristics of VE-822

| Property | Value/Description | Reference Method |

|---|---|---|

| Physical State | Crystalline solid | Visual inspection |

| Color | White to yellow | Spectroscopic analysis |

| Form | Powder to crystalline powder | Particle size analysis |

| Stability | Stable under normal conditions | Thermal analysis |

International Union of Pure and Applied Chemistry Naming and Chemical Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for VE-822 follows established conventions for complex heterocyclic compounds [5] [9] [10]. The complete chemical name is 3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine, which accurately describes the molecular connectivity and substitution pattern [9] [10].

The compound is registered under multiple chemical database systems with consistent identifiers [9] [12]. The International Chemical Identifier key for VE-822 is JZCWLJDSIRUGIN-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [10] [12]. The Simplified Molecular Input Line Entry System representation is CNCC1=CC=C(C=C1)C1=NOC(=C1)C1=NC(=CN=C1N)C1=CC=C(C=C1)S(=O)(=O)C(C)C, which encodes the complete structural information in a linear format [10] [12].

Table 4: Chemical Identifiers for VE-822

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1232416-25-9 |

| International Chemical Identifier Key | JZCWLJDSIRUGIN-UHFFFAOYSA-N |

| Unique Ingredient Identifier | L423PRV3V3 |

| ChemSpider ID | Multiple entries |

| PubChem Compound ID | 59472121 |

Solubility Profiles in Various Solvents

VE-822 exhibits distinct solubility characteristics that are crucial for its handling and potential applications [13] [15] [31]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values reaching approximately 36 milligrams per milliliter, equivalent to 77.66 millimolar concentration [13] [15]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for stock solution preparation in research applications [13] [15].

In contrast, VE-822 shows very limited solubility in aqueous media, being essentially insoluble in pure water [13] [15]. Similarly, the compound exhibits poor solubility in ethanol, further emphasizing its lipophilic character [13]. For in vivo formulation studies, specialized solvent systems have been developed, including combinations of dimethyl sulfoxide with polyethylene glycol 300 and saline, achieving concentrations up to 10 milligrams per milliliter [13] [15].

Table 5: Solubility Profile of VE-822

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Classification |

|---|---|---|---|

| Dimethyl sulfoxide | 36 | 77.66 | Highly soluble |

| Water | <0.1 | <0.2 | Insoluble |

| Ethanol | <0.1 | <0.2 | Insoluble |

| 5% Dimethyl sulfoxide + 45% Polyethylene glycol 300 + Water | 10 | 21.57 | Moderately soluble |

| 10% Dimethyl sulfoxide + 40% Polyethylene glycol 300 + 5% Tween-80 + 45% Saline | 2.5 | 5.39 | Limited solubility |

The synthesis of VE-822 employs a sophisticated multi-step approach centered around the construction of a pyrazine-isoxazole scaffold. The compound features a molecular formula of C24H25N5O3S with a molecular weight of 463.55-463.56 g/mol and is identified by CAS number 1232416-25-9 [1] [2] [3] [4].

The primary synthetic route begins with dichloropyrimidine as a key starting material, which undergoes a series of carefully orchestrated transformations. The synthetic pathway involves multiple coupling reactions, including Suzuki coupling reactions with 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and nucleophilic aromatic substitution reactions with various heterocyclic amines such as 8-oxa-3-azabicyclo[3.2.1]octane and 3-oxa-8-azabicyclo[3.2.1]octane [5].

The manufacturing process has been optimized to achieve high yields exceeding 80% with purity levels greater than 98% as determined by high-performance liquid chromatography (HPLC) [6] [1] [2]. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) at concentrations of 36-40 mg/mL (77.66-86.29 mM), while remaining insoluble in water [6] [1] [2].

Key Intermediate Compounds

The synthesis of VE-822 involves several critical intermediate compounds that serve as building blocks for the final product. The 2-chloropyrimidine intermediate (compound 47) represents a pivotal precursor that undergoes Buchwald-Hartwig coupling with appropriately substituted 2-nitroanilines utilizing the Xantphos ligand system [5]. This reaction affords intermediates 52-60, which are subsequently reduced to the corresponding anilines 61-69 using either indium-catalyzed transfer hydrogenation conditions or zinc in acetic acid.

The iodobenzyl compound (compound 70) serves as another crucial intermediate, particularly for the synthesis of sulfoxide and sulfoximine derivatives. Displacement of the iodide with sodium thiomethoxide produces sulfide 71 in high yield, which is then oxidized to the corresponding sulfoxide R/S-72 using sodium metaperiodate [5]. This sulfoxide intermediate proves essential for generating chiral variants of the compound, with the R-stereoisomer demonstrating enhanced activity profiles.

The benzimidazole derivatives (compounds 19-30) represent another important class of intermediates, synthesized through cyclization reactions using cyanogen bromide. These compounds contribute to the exploration of structure-activity relationships and provide insights into the optimization of ATR inhibitory activity [5].

Chemical Modifications and Analogs

VE-822 represents an optimized analog of its parent compound VE-821, demonstrating a remarkable 65-fold improvement in potency with a Ki value of less than 0.2 nM compared to VE-821's Ki of 13 nM [7]. This enhancement in potency while maintaining excellent selectivity profiles makes VE-822 suitable for clinical development.

The development of sulfoxide derivatives (compounds 31 and 32) and sulfoximine derivatives (compounds 2, 33-36) represents significant modifications to the core structure. The sulfoximine moiety is introduced through rhodium-catalyzed nitrene insertion, proceeding with complete retention of stereochemistry [5]. These modifications provide valuable insights into the structure-activity relationships and contribute to the understanding of optimal binding interactions with the ATR kinase.

Benzimidazole variants (compounds 19-30) offer additional structural diversity, with modifications including N-acetyl derivatives and various substitution patterns. These analogs help delineate the pharmacophore requirements for ATR inhibition and provide opportunities for further optimization [5].

Purification Techniques

The purification of VE-822 and its intermediates relies primarily on high-performance liquid chromatography (HPLC) techniques. The chiral sulfoxide intermediates require specialized purification approaches, including chiral chromatography for the separation of diastereoisomers [5]. The R-stereoisomer of compound 72 can be obtained as a white crystalline solid through vapor diffusion crystallization, while the S-stereoisomer is recovered as an oil.

A biocatalytic process has been developed for the large-scale preparation of the chiral sulfoxide R-72 from compound 71, providing an efficient route to enantiomerically pure intermediates [5]. This approach offers advantages in terms of environmental sustainability and cost-effectiveness for industrial production.

Structure Confirmation Methods

Structure confirmation of VE-822 and its intermediates employs multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The stereochemistry of key intermediates, particularly the R-stereoisomer of compound 72, has been confirmed through X-ray crystallographic analysis [5].

The compound's chemical structure is definitively characterized by its SMILES notation: CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N, which describes the complete connectivity and stereochemistry of the molecule [1] [2] [3] [4].

Isotopically Labeled Derivatives for Research

Isotopically labeled derivatives of VE-822 have been developed for mechanistic studies and pharmacokinetic investigations. These derivatives maintain similar ATR inhibitory activity to the parent compound while providing valuable tools for tracking the compound's fate in biological systems [8].

Deuterated variants of VE-822 have been synthesized to improve metabolic stability and provide enhanced pharmacokinetic properties. The deuterium substitution typically occurs at metabolically labile positions, helping to reduce the rate of biotransformation and potentially extending the compound's half-life in vivo [9].

| Synthesis Parameter | Specification |

|---|---|

| Molecular Formula | C24H25N5O3S |

| Molecular Weight | 463.55-463.56 g/mol |

| CAS Number | 1232416-25-9 |

| Synthetic Yield | >80% |

| Purity | >98% by HPLC |

| Solubility (DMSO) | 36-40 mg/mL |

| Storage | -20°C, desiccated |

| Key Intermediate | Function | Reaction Type |

|---|---|---|

| Dichloropyrimidine (39) | Starting material for Suzuki coupling | Suzuki coupling |

| 2-Chloropyrimidine (47) | Precursor for Buchwald-Hartwig coupling | Buchwald-Hartwig coupling |

| Iodobenzyl compound (70) | Starting point for sulfoxide synthesis | Nucleophilic substitution |

| Sulfoxide (R/S-72) | Chiral intermediate for stereochemistry | Chiral separation/crystallization |

| Analog/Modification | ATR Inhibition | Purpose |

|---|---|---|

| VE-821 (parent) | 13 nM (Ki) | Proof of concept |

| VE-822 (optimized) | <0.2 nM (Ki) | Clinical development |

| Sulfoxide derivatives | Variable | Structure-activity relationship |

| Sulfoximine derivatives | Variable | Enhanced selectivity |

| Isotopically labeled | Similar to parent | Mechanistic studies |